N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine is a complex chemical compound with significant implications in the field of medicinal chemistry. Its chemical structure includes a thiazole and pyrimidine moiety, which are known for their biological activity. The compound is classified under thiazoles and pyrimidines, both of which are important in pharmaceutical applications due to their diverse biological properties.
The compound is identified by the CAS number 1000574-50-4 and has a molecular formula of C14H13ClN4OS2, with a molecular weight of approximately 352.86 g/mol . It falls under the category of heterocyclic compounds, specifically thiazolo-pyrimidines, which are recognized for their roles in various biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine typically involves multi-step reactions starting from simpler precursor molecules. While specific synthetic routes may vary, a general approach includes the following steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular structure of N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine can be represented using its SMILES notation: CSc1nc2c(s1)c(NCCOc1ccc(cc1)Cl)ncn2
.
N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine can participate in various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological profile or to explore its mechanism of action in biological systems .
This mechanism is supported by studies indicating that thiazole and pyrimidine derivatives often exhibit significant bioactivity against various diseases .
N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine has potential applications in various scientific fields:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7